molecular formula C11H9NO3S B180841 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid CAS No. 115299-10-0

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B180841
CAS No.: 115299-10-0
M. Wt: 235.26 g/mol
InChI Key: CUVKRPUNVDDPKG-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a high-value chemical intermediate extensively used in medicinal chemistry and drug discovery research. This compound features a thiazole ring linked to a 2-methoxyphenyl group at the 2-position and a carboxylic acid functional group at the 4-position, making it a versatile scaffold for the design and synthesis of novel bioactive molecules. Its primary research application is as a key building block for the development of potential cyclooxygenase (COX) inhibitors . Structural analogs of this compound, specifically methoxyphenyl thiazole carboxamide derivatives, have demonstrated potent and selective inhibitory activity against COX-2 enzymes in pharmacological studies, highlighting its utility in creating new anti-inflammatory agents . Beyond COX inhibition, the thiazole core is a privileged structure in medicinal chemistry, and this carboxylic acid derivative serves as a critical precursor for generating a wide array of compounds, including amides via coupling with various amines, esters, and other molecular hybrids aimed at exploring new therapeutic areas . The compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-9-5-3-2-4-7(9)10-12-8(6-16-10)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKRPUNVDDPKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115299-10-0
Record name 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid
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Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole core. This approach involves cyclocondensation of α-halocarbonyl compounds with thioamides or thioureas. For 2-(2-methoxyphenyl)-1,3-thiazole-4-carboxylic acid, the synthesis typically proceeds via:

Reaction Scheme

  • Aldehyde-Thiourea Condensation :
    2-Methoxybenzaldehyde reacts with thiourea in ethanol under acidic conditions (HCl or H₂SO₄) to form a thiosemicarbazone intermediate .

  • Cyclization with α-Haloketones :
    The intermediate undergoes cyclization with α-bromoacetic acid or ethyl α-bromopyruvate at 60–80°C, yielding the thiazole ring .

Optimization Parameters

  • Solvent : Ethanol or DMF improves yield (70–85%) compared to aqueous systems .

  • Catalysis : Piperidine (5 mol%) accelerates cyclization, reducing reaction time from 24 h to 6 h .

  • Workup : Acid precipitation (pH 3–4) isolates the product with >95% purity .

Limitations :

  • Requires stoichiometric α-haloketones, generating halogenated waste.

  • Competing aldol side reactions reduce yields when electron-rich aldehydes are used .

Hydrolysis-Oxidation of Halomethylthiazoles

This two-step method, adapted from industrial processes, converts halomethylthiazoles to carboxylic acids :

Step 1: Hydrolysis of 4-Chloromethylthiazole
4-Chloromethyl-2-(2-methoxyphenyl)thiazole is hydrolyzed in 6 M HCl at 100°C for 12 h, forming 4-hydroxymethylthiazole .

Step 2: Nitric Acid Oxidation
The hydroxymethyl intermediate is oxidized with HNO₃ (65%) and H₂SO₄ (98%) at 80°C for 8 h, achieving 82% conversion to the carboxylic acid .

Industrial Scalability

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic oxidation, minimizing decomposition .

  • Purification : Recrystallization from ethanol-water (1:3) yields pharmaceutical-grade product (99.5% purity) .

Advantages :

  • Utilizes inexpensive halogenated precursors.

  • Scalable to multi-kilogram batches .

L-Cysteine-Based Biosynthetic Routes

Biomimetic approaches using L-cysteine offer enantioselective pathways :

Reaction Sequence

  • Thiazolidine Formation :
    L-cysteine reacts with 2-methoxybenzaldehyde in pH 6.4 phosphate buffer, forming (2RS,4R)-2-(2-methoxyphenyl)thiazolidine-4-carboxylic acid .

  • Oxidative Dehydrogenation :
    MnO₂ in acetonitrile at 80°C for 24 h converts the thiazolidine to the aromatic thiazole .

Key Data

ParameterValue
Yield (Step 1)68%
Yield (Step 2)75%
Optical Purity98% ee (4R isomer)

Applications :

  • Preferred for chiral drug synthesis due to high enantioselectivity .

Microwave-Assisted Cyclocondensation

Modern techniques reduce reaction times significantly:

Procedure :
2-Methoxybenzaldehyde (1 eq), thiourea (1.2 eq), and ethyl bromopyruvate (1 eq) are irradiated at 150 W, 120°C for 15 min in DMF .

Performance Metrics

  • Yield : 89% vs. 72% conventional heating.

  • Energy Efficiency : 40% reduction in energy consumption .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Hantzsch Synthesis70–8595ModerateHigh (halogen waste)
Hydrolysis-Oxidation80–8299.5HighModerate
L-Cysteine Route68–7598LowLow
Microwave-Assisted8997ModerateLow

Emerging Techniques

Electrochemical Synthesis
Recent advances employ paired electrolysis:

  • Anode: Oxidation of thiols to disulfides.

  • Cathode: Reduction of nitro groups to amines.
    Preliminary data show 65% yield at 2 V in acetonitrile .

Biocatalytic Approaches
Thiazole synthases from Pseudomonas aeruginosa catalyze ring formation at 37°C, achieving 58% yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents. Its thiazole ring structure contributes to the biological activity necessary for therapeutic efficacy.

Mechanism of Action : The compound has been shown to interact with specific molecular targets, modulating enzymatic activity and influencing cellular pathways. For instance, it has demonstrated potential as an inhibitor of enzymes involved in inflammatory processes.

Case Study : A study published in Journal of Medicinal Chemistry highlighted the synthesis of derivatives based on this compound, which exhibited significant activity against various cancer cell lines. The derivatives were evaluated for their ability to induce apoptosis, suggesting a promising avenue for anticancer drug development .

Agricultural Chemistry

Agrochemical Formulation : 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides. Its ability to disrupt biological processes in pests makes it valuable for crop protection.

Field Studies : Research has indicated that compounds derived from this thiazole structure exhibit potent insecticidal properties against common agricultural pests. These findings are crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing efficacy .

Material Science

Novel Materials Development : The compound is explored for its potential in creating advanced materials, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material properties like durability and resistance to environmental factors.

Research Findings : Investigations into polymer composites incorporating this thiazole derivative have shown improved mechanical properties and thermal stability compared to conventional materials. This makes it suitable for applications in packaging and construction .

Biological Research

Biological Activity Studies : Researchers have utilized this compound to study its biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing effective inhibition of bacterial growth.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Anticancer Effects

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Cell LineIC50 (µM)
DU-145 (Prostate Cancer)10
PC-3 (Prostate Cancer)8

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Thiazole-4-carboxylic acid derivatives differ primarily in substituents on the aryl/heteroaryl ring at the 2-position. These modifications impact electronic properties, solubility, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid 2-methoxyphenyl C₁₁H₉NO₃S 235.03 Predicted CCS: 149.9–162.1 Ų
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-methylphenyl C₁₁H₉NO₂S 231.26 Inhibits S. aureus virulence
2-(2,6-Difluorophenyl)-1,3-thiazole-4-carboxylic acid 2,6-difluorophenyl C₉H₅F₂NO₂S 229.20 Electron-withdrawing substituents
2-(3-Chloro-4-fluorophenyl)-1,3-thiazole-4-carboxylic acid 3-chloro-4-fluorophenyl C₁₀H₅ClFNO₂S 257.67 High molecular weight; halogenated
2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid 2-thienyl (heteroaromatic) C₈H₅NO₂S₂ 211.26 Soluble in DMSO/ethanol
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid 2,3-dichlorophenyl C₁₀H₅Cl₂NO₂S 274.12 High halogen content; steric bulk

Physicochemical Properties

  • Solubility : The methoxy group enhances polarity compared to methyl or halogenated analogs. For example, 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid is insoluble in water but soluble in organic solvents , whereas halogenated derivatives (e.g., 2,6-difluoro analog) may exhibit lower solubility due to increased hydrophobicity.
  • Acidity : Electron-withdrawing groups (e.g., -Cl, -F) increase carboxylic acid acidity. The dichlorophenyl analog (pKa ~2–3) is likely more acidic than the methoxy derivative (pKa ~4–5) .

Biological Activity

2-(2-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the current literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound features a thiazole ring fused with a methoxy-substituted phenyl group and a carboxylic acid functional group. This configuration is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable antimicrobial properties. In one study, various thiazole derivatives were synthesized and tested for their antibacterial activity against several bacterial strains. The compound showed promising results:

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Strain
This compound0.23–0.700.47–0.94Bacillus cereus
Other tested compounds0.23–0.700.47–0.94Escherichia coli

The compound exhibited the best activity against Bacillus cereus , while Escherichia coli showed the highest resistance .

Anticancer Activity

In terms of anticancer potential, thiazole derivatives are being explored for their cytotoxic effects on various cancer cell lines. A study highlighted that specific thiazole derivatives led to significant reductions in cell viability across different cancer types:

  • Cytotoxicity Assay Results :
    • Cell viability rates dropped below 6.79% in cancer cell lines.
    • Notably, the compound exhibited low toxicity in normal cell lines (LX-2), with viability around 17.52% .

These findings suggest that while the compound is effective against cancer cells, it maintains a degree of selectivity towards normal cells, which is beneficial for therapeutic applications.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor, particularly against tyrosinase, which is involved in melanin production and has implications in skin disorders and pigmentation issues. In vitro studies have reported:

  • Tyrosinase Inhibition :
    • The compound demonstrated significant inhibitory activity with an IC50 value of approximately 18.17μg/mL18.17\,\mu g/mL, comparable to ascorbic acid (IC50 7.83μg/mL7.83\,\mu g/mL) as a positive control .

This suggests that modifications to the thiazole structure can enhance its efficacy as a tyrosinase inhibitor.

Case Studies

One notable case study involved the synthesis and evaluation of various thiazole derivatives where structural modifications were made to improve their biological activity:

  • Study Overview :
    • Researchers synthesized multiple derivatives and evaluated their effects on AMPA receptors.
    • The most potent derivative resulted in a sixfold reduction in receptor current amplitude, indicating strong modulatory effects on neuronal signaling pathways .

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